molecular formula C17H12FNO B180861 4-fluoro-N-naphthalen-2-ylbenzamide CAS No. 198879-92-4

4-fluoro-N-naphthalen-2-ylbenzamide

Cat. No.: B180861
CAS No.: 198879-92-4
M. Wt: 265.28 g/mol
InChI Key: MZDLEURDVMYHAR-UHFFFAOYSA-N
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Description

4-Fluoro-N-naphthalen-2-ylbenzamide is a benzamide derivative characterized by a fluorine atom at the para position of the benzoyl group and a naphthalen-2-yl substituent attached via an amide linkage. This structural motif combines aromatic rigidity with polar functional groups, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

198879-92-4

Molecular Formula

C17H12FNO

Molecular Weight

265.28 g/mol

IUPAC Name

4-fluoro-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C17H12FNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20)

InChI Key

MZDLEURDVMYHAR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F

Synonyms

4-FLUORO-2-NAPHTHALENYL-BENZAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 4-Fluoro-N-indane-2-ylbenzamide
  • Structure : Differs in the aromatic amine group (indane vs. naphthalene).
  • Activity: Demonstrates cardiovascular efficacy by enhancing endothelial nitric oxide synthase (eNOS) expression, reducing neointima formation, and exhibiting anti-ischemic effects in hyperlipoproteinemic rats .
b) 2-Fluoro-N-(4-methoxyphenyl)benzamide
  • Structure : Fluorine at the ortho position of the benzamide and a 4-methoxyphenyl group.
  • Properties : The methoxy group enhances solubility via hydrogen bonding, while ortho-fluoro substitution may influence electronic effects (e.g., dipole moments) and crystal packing .
  • Comparison : The para-fluoro substitution in the target compound could lead to distinct electronic properties, such as altered resonance effects or intermolecular interactions.
c) 4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide
  • Structure : Bromine at the para position and fluorine at the ortho position, with a naphthalen-1-yl group.
  • The naphthalen-1-yl isomer may exhibit different steric interactions compared to the 2-yl variant .

Physicochemical Properties

Compound Substituents Key Properties Reference
4-Fluoro-N-naphthalen-2-ylbenzamide Para-F, Naphthalen-2-yl High aromaticity, moderate solubility*
4-Fluoro-N-indane-2-ylbenzamide Para-F, Indane-2-yl Demonstrated crystallinity, eNOS activation
2-Chloro-N-(2,6-dichlorophenyl)benzamide Ortho/para-Cl, Dichlorophenyl Crystalline (space group P2₁/c)
2-Fluoro-N-(4-methoxyphenyl)benzamide Ortho-F, 4-MeO-phenyl Enhanced solubility, distinct H-bonding

*Inferred from structural analogs.

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